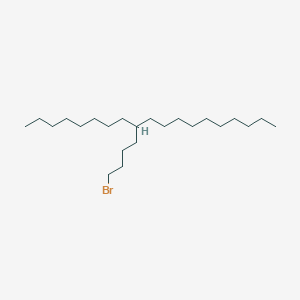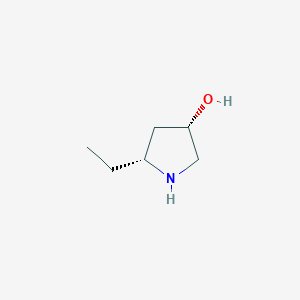![molecular formula C24H29N3O3 B13364283 N-[2-(3-acetyl-1H-indol-1-yl)ethyl]-N'-[1-(4-methoxyphenyl)-2-methylpropyl]urea](/img/structure/B13364283.png)
N-[2-(3-acetyl-1H-indol-1-yl)ethyl]-N'-[1-(4-methoxyphenyl)-2-methylpropyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(3-acetyl-1H-indol-1-yl)ethyl]-N’-[1-(4-methoxyphenyl)-2-methylpropyl]urea is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features an indole core, which is a common structural motif in many biologically active molecules.
Méthodes De Préparation
The synthesis of N-[2-(3-acetyl-1H-indol-1-yl)ethyl]-N’-[1-(4-methoxyphenyl)-2-methylpropyl]urea can be achieved through a multi-step process involving the reaction of tryptamine with various reagents. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the urea bond . The reaction conditions typically include the use of an organic solvent such as dichloromethane (CH2Cl2) and mild heating to promote the reaction.
Analyse Des Réactions Chimiques
N-[2-(3-acetyl-1H-indol-1-yl)ethyl]-N’-[1-(4-methoxyphenyl)-2-methylpropyl]urea can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced using hydrogenation techniques with catalysts like palladium on carbon (Pd/C).
Substitution: Electrophilic substitution reactions can occur on the indole ring, facilitated by reagents such as halogens or nitro groups.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antiviral, anticancer, and anti-inflammatory agent.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and viral infections.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[2-(3-acetyl-1H-indol-1-yl)ethyl]-N’-[1-(4-methoxyphenyl)-2-methylpropyl]urea involves its interaction with specific molecular targets and pathways. The indole core allows the compound to bind with high affinity to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition of certain biological processes, such as cell proliferation in cancer or viral replication .
Comparaison Avec Des Composés Similaires
N-[2-(3-acetyl-1H-indol-1-yl)ethyl]-N’-[1-(4-methoxyphenyl)-2-methylpropyl]urea can be compared to other indole derivatives, such as:
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Similar in structure but with different substituents on the indole ring.
Indole-3-acetic acid: A naturally occurring plant hormone with different biological activities.
The uniqueness of N-[2-(3-acetyl-1H-indol-1-yl)ethyl]-N’-[1-(4-methoxyphenyl)-2-methylpropyl]urea lies in its specific combination of functional groups, which confer distinct biological properties and potential therapeutic applications.
Propriétés
Formule moléculaire |
C24H29N3O3 |
|---|---|
Poids moléculaire |
407.5 g/mol |
Nom IUPAC |
1-[2-(3-acetylindol-1-yl)ethyl]-3-[1-(4-methoxyphenyl)-2-methylpropyl]urea |
InChI |
InChI=1S/C24H29N3O3/c1-16(2)23(18-9-11-19(30-4)12-10-18)26-24(29)25-13-14-27-15-21(17(3)28)20-7-5-6-8-22(20)27/h5-12,15-16,23H,13-14H2,1-4H3,(H2,25,26,29) |
Clé InChI |
LDIXGPJKZVWPDD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C1=CC=C(C=C1)OC)NC(=O)NCCN2C=C(C3=CC=CC=C32)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-methyl-8-nitro-5H-pyrido[1,2-a]benzimidazol-10-ium](/img/structure/B13364204.png)
![3-[(Methylsulfanyl)methyl]-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13364206.png)
![N-(4-chlorobenzyl)-2-{[2-methyl-1-(3-methylbutyl)-4-oxo-1,4-dihydropyridin-3-yl]oxy}acetamide](/img/structure/B13364212.png)
![(2E)-3-{3-bromo-5-methoxy-4-[(2-methylbenzyl)oxy]phenyl}prop-2-enoic acid](/img/structure/B13364219.png)
![4-{2-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-tetraazol-5-yl]-2-adamantyl}-1-piperazinecarbaldehyde](/img/structure/B13364221.png)


![ethyl 4-[({1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazol-3-yl}carbonyl)amino]benzoate](/img/structure/B13364230.png)


![5-(aminosulfonyl)-2-methoxy-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B13364250.png)
![4-({[4-(Acetylamino)phenyl]sulfonyl}oxy)-3-chloro-5-ethoxybenzoic acid](/img/structure/B13364259.png)
![N-(4-benzoylphenyl)-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13364266.png)

